molecular formula C16H22O5 B042749 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid CAS No. 82975-94-8

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid

Cat. No. B042749
CAS RN: 82975-94-8
M. Wt: 294.34 g/mol
InChI Key: IQAMQMMPNPVMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid, also known as HEHBA is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has a molecular formula of C17H26O5. HEHBA is a white crystalline powder that is soluble in water and has a melting point of 135-137°C.

Mechanism Of Action

The mechanism of action of 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid may have anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid has some limitations. It has low solubility in organic solvents, which may limit its use in certain experiments. It also has limited stability in acidic or basic conditions.

Future Directions

There are several future directions for the research on 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid. One direction is to study its potential applications in the treatment of inflammation and pain. Another direction is to investigate its potential as an antioxidant and its role in the treatment of oxidative stress-related diseases. Further research is also needed to understand its mechanism of action and to develop more efficient synthesis methods. Finally, the potential applications of 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid in agriculture and industry should also be explored.
Conclusion:
2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid is a benzoic acid derivative that has potential applications in medicine, agriculture, and industry. It is widely used in scientific research to study the biochemical and physiological effects of benzoic acid derivatives. 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid has anti-inflammatory, analgesic, antifungal, and antibacterial properties. It has several advantages for lab experiments but also has some limitations. Future research on 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid should focus on its potential applications in the treatment of inflammation and pain, its antioxidant properties, and its role in the treatment of oxidative stress-related diseases.

Synthesis Methods

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid can be synthesized by the reaction of benzoic acid with 2-ethylhexanol and oxalyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The resulting product is then treated with sodium hydroxide to obtain 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid.

Scientific Research Applications

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid is widely used in scientific research as a tool to study the biochemical and physiological effects of benzoic acid derivatives. It is used in the synthesis of various compounds that have potential applications in medicine, agriculture, and industry. 2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid is also used as a starting material for the synthesis of other compounds such as esters and amides.

properties

IUPAC Name

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-2-3-6-12(9-10-17)11-21-16(20)14-8-5-4-7-13(14)15(18)19/h4-5,7-8,12,17H,2-3,6,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAMQMMPNPVMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCO)COC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003039
Record name 2-({[2-(2-Hydroxyethyl)hexyl]oxy}carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid

CAS RN

82975-94-8
Record name 1,2-Benzenedicarboxylic acid, 1-(2-(2-hydroxyethyl)hexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082975948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[2-(2-Hydroxyethyl)hexyl]oxy}carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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